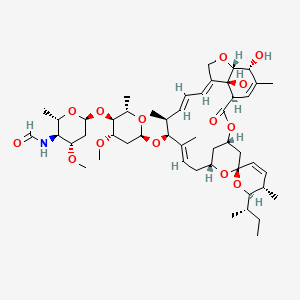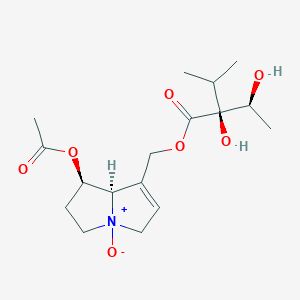
7-O-Acetyllycopsamine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Acetyllycopsamine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These alkaloids are known for their complex structures and diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyllycopsamine N-oxide typically involves the acetylation of lycopsamine followed by oxidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The oxidation step is often achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from plants known to contain this compound, such as those in the Boraginaceae family. Advanced chromatographic techniques are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions: 7-O-Acetyllycopsamine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other N-oxide derivatives.
Reduction: Reduction to the corresponding amine.
Substitution: Nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Other N-oxide derivatives.
Reduction: Lycopsamine.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
7-O-Acetyllycopsamine N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of pyrrolizidine alkaloids.
Biology: Studied for its potential toxicological effects and its role in plant defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .
作用機序
The mechanism of action of 7-O-Acetyllycopsamine N-oxide involves its interaction with cellular components, leading to various biological effects. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, its toxic effects are attributed to its ability to form DNA adducts, leading to genotoxicity and hepatotoxicity .
類似化合物との比較
- Lycopsamine N-oxide
- Echimidine N-oxide
- 7-O-Angeloyllycopsamine N-oxide
- Heliosupine N-oxide
Comparison: 7-O-Acetyllycopsamine N-oxide is unique due to its specific acetyl group at the 7-O position, which distinguishes it from other pyrrolizidine alkaloids. This structural difference can influence its biological activity and toxicity. For example, echimidine N-oxide and heliosupine N-oxide have different substituents, leading to variations in their pharmacological and toxicological profiles .
特性
分子式 |
C17H27NO7 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-,18?/m0/s1 |
InChIキー |
LQRKAEIDKZNCJO-RASWQUIPSA-N |
異性体SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |
正規SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





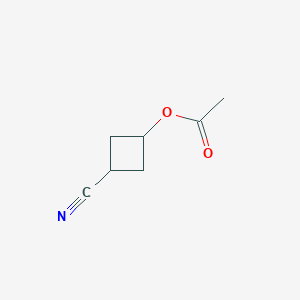
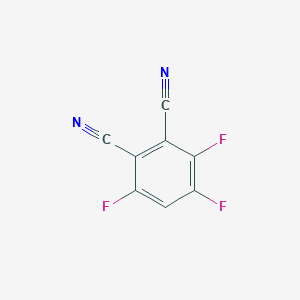

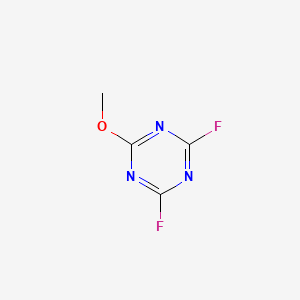
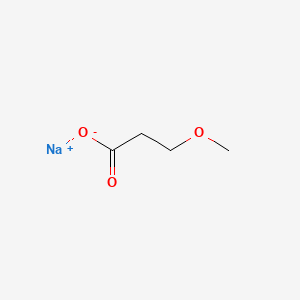

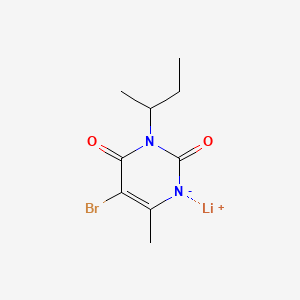
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
